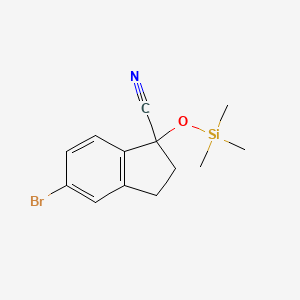

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile

Description

Its synthesis involves treating indanone with trimethylsilyl cyanide (TMSCN) and N-methylmorpholine N-oxide (NMO), yielding a compound with a bromo-substituted indene core, a trimethylsilyl (TMS)-protected hydroxyl group, and a nitrile moiety . This compound (referred to as 10 or S1 in synthetic schemes) serves as a precursor for advanced intermediates like 12, which are further functionalized to generate bioactive molecules such as B-16, a candidate for treating enzalutamide-resistant prostate cancer .

Key structural features include:

- Bromo substituent at position 5: Enhances electrophilic reactivity for cross-coupling reactions.

- TMS-protected hydroxyl group: Stabilizes the intermediate during synthesis.

- Nitrile group: Facilitates cyclization and conformational rigidity in downstream derivatives.

Properties

IUPAC Name |

5-bromo-1-trimethylsilyloxy-2,3-dihydroindene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNOSi/c1-17(2,3)16-13(9-15)7-6-10-8-11(14)4-5-12(10)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTESNBAXNUBLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1(CCC2=C1C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indene derivative followed by the introduction of the trimethylsilyloxy group and the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Attributes

(a) Halogen-Substituted Derivatives

5-Bromo-6-chloro-2,3-dihydro-1H-indene (CAS 1781866-76-9) :

- Differs by replacing the TMSO and nitrile groups with a chlorine atom.

- The dual halogen substitution (Br/Cl) may enhance electrophilicity but lacks the TMS protection critical for stabilizing reactive intermediates in multi-step syntheses.

- 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1188174-30-2) : Retains the bromo and nitrile groups but lacks the TMSO substituent.

(b) SAR Insights from Spirocyclic Chromane Derivatives

- Compound A1 : Introduction of a phenyl ring on the indenyl core led to complete loss of antiproliferative activity against 22Rv1 prostate cancer cells, likely due to steric hindrance in the target binding pocket.

- Compound A2 : A cyclopropyl group preserved activity, suggesting smaller substituents are tolerated in the indenyl cavity.

- Dihedral Angle Effects : Inactive analogs like A-486 exhibited a larger dihedral angle (54.9° vs. 27.6° in active compounds), disrupting optimal binding to androgen receptor variants.

Biological Activity

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1132943-65-7) is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on recent studies and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOSi |

| Molecular Weight | 310.26 g/mol |

| CAS Number | 1132943-65-7 |

| Solubility | Varies with solvent |

| Purity | >98% |

Synthesis

The synthesis of this compound typically involves the bromination of indene derivatives followed by trimethylsilylation and nitrilation processes. The synthetic route is crucial for obtaining high yields and purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bacterial cystathionine β-synthase (bCSE) inhibitors derived from brominated indoles have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests a potential role for 5-Bromo derivatives in antibiotic potentiation.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. The presence of bromine in the structure may contribute to increased cytotoxicity against specific cancer types by disrupting cellular processes .

The proposed mechanism involves the inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis, which could lead to increased susceptibility to conventional antibiotics . Additionally, the trimethylsilyl group may enhance lipophilicity, aiding in cellular uptake.

Case Studies

A study investigating the use of brominated indole derivatives as antibiotic potentiators highlighted the effectiveness of these compounds in reducing bacterial resistance mechanisms. The findings showed that when combined with standard antibiotics, these compounds significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile?

The compound is synthesized from commercially available indanone via a two-step process:

Cyanosilylation : Indanone is treated with trimethylsilyl cyanide (TMSCN) and N-methylmorpholine N-oxide (NMO) to introduce the cyano and trimethylsilyloxy groups, forming the intermediate 10 .

Functionalization : Subsequent reactions (e.g., acetylation, cyclization) enable further derivatization for target molecules like spirocyclic chromanes.

Key Reagents : TMSCN acts as a dual-function reagent, providing both the cyanide source and silyl protecting group. NMO facilitates the reaction by scavenging acidic byproducts.

Advanced: How can enantioselective synthesis of this compound be optimized for chiral intermediates?

Enantioselective synthesis of the (R)-enantiomer (e.g., 26 in ) requires chiral catalysts or auxiliaries.

- Catalytic Asymmetric Cyanosilylation : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during TMSCN addition.

- Resolution Techniques : Chromatographic separation (e.g., chiral HPLC) or kinetic resolution can improve enantiomeric excess (ee).

- Mechanistic Insight : Computational modeling (DFT) helps predict transition states and optimize catalyst design .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR confirm the presence of the trimethylsilyl group (δ ~0.1 ppm for Si(CH)) and the indene backbone.

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHBrNOSi).

- IR : Peaks at ~2200 cm confirm the nitrile group, while Si-O stretches appear at ~1250 cm .

Advanced: How does the trimethylsilyloxy group influence reactivity in transition-metal-catalyzed reactions?

The trimethylsilyloxy group serves dual roles:

- Steric Protection : Shields the adjacent carbon from undesired nucleophilic attacks during functionalization.

- Leaving Group : In Rh-catalyzed desilylative cyclocarbonylation ( ), the silyl group is replaced by CO, forming dihydroindenones.

Catalyst Selection : Rhodium complexes (e.g., [Rh(CO)Cl]) tolerate electron-withdrawing groups (e.g., Br, CN) on the aromatic ring, enabling high yields (~70–90%) .

Basic: What is the role of this compound in medicinal chemistry research?

It is a key intermediate in synthesizing spirocyclic chromane derivatives (e.g., B-16 in ), which are evaluated for antiproliferative activity against prostate cancer. The bromo and nitrile groups enable further derivatization via Suzuki coupling or nucleophilic substitution .

Advanced: How can structural modifications improve bioactivity in SAR studies?

highlights critical SAR insights:

- Substituent Size : Bulky groups (e.g., phenyl rings) at the indene position reduce activity, while smaller groups (e.g., cyclopropyl) retain potency.

- Conformational Restriction : Introducing rigid moieties (e.g., lactams) often decreases potency due to unfavorable dihedral angles (e.g., 54.9° vs. 27.6° in dynamics simulations).

Methodological Approach : Combine X-ray crystallography (using SHELX ) and molecular dynamics to predict bioactive conformers.

Advanced: How do researchers resolve contradictions in SAR data across studies?

Conflicting results (e.g., loss of activity with specific substituents) may arise from:

- Assay Variability : Differences in cell lines (e.g., 22Rv1 vs. LNCaP) or androgen receptor (AR) dependency.

- Compound Stability : Hydrolysis of the silyloxy group under physiological conditions alters reactivity.

Resolution Strategy : Validate findings using orthogonal assays (e.g., AR-V7 variant profiling) and stability studies (HPLC monitoring) .

Basic: What purification techniques are optimal for this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate silylated byproducts.

- Crystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for cyanosilylation or desilylation steps to identify rate-limiting stages.

- Docking Studies : Predict interactions with biological targets (e.g., AR) using AutoDock Vina or Schrödinger Suite.

Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Basic: What safety considerations are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.